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Compound of Interest

Compound Name: 1,3,6-Heptatriene

Cat. No.: B091130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic and structural properties of 1,3,5-

heptatriene, a simple yet illustrative example of a conjugated polyene. Understanding the

principles of conjugation is fundamental in various fields, including drug design, materials

science, and organic electronics. This document summarizes key data, outlines relevant

experimental considerations, and provides visualizations to facilitate a deeper understanding of

the molecular orbital interactions and their consequences.

Introduction to Conjugation in Polyenes
Conjugated polyenes are organic compounds characterized by alternating single and double

carbon-carbon bonds. This arrangement allows for the delocalization of π-electrons across the

p-orbitals of adjacent sp²-hybridized carbon atoms. This delocalization is the essence of

conjugation and leads to unique electronic and spectroscopic properties. 1,3,5-Heptatriene,

with its chain of seven carbon atoms and three conjugated double bonds, serves as an

excellent model system for studying these effects. The extent of conjugation directly influences

the molecule's stability, reactivity, and its interaction with electromagnetic radiation.

Electronic Structure and Molecular Orbitals
The π-system of 1,3,5-heptatriene is formed by the overlap of seven parallel p-orbitals, one

from each carbon atom in the conjugated chain. This interaction gives rise to seven π
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molecular orbitals (MOs), each with a distinct energy level. These MOs are designated as ψ₁,

ψ₂, ψ₃, ψ₄, ψ₅, ψ₆, and ψ₇ in order of increasing energy.

The seven π-electrons of 1,3,5-heptatriene occupy these molecular orbitals in accordance with

the Aufbau principle and Hund's rule. The three bonding MOs (ψ₁, ψ₂, and ψ₃) are filled with six

electrons, and the one non-bonding MO (ψ₄) contains the seventh electron in the radical, or is

the lowest unoccupied molecular orbital (LUMO) in the cation. For the neutral molecule, which

is a radical, the highest occupied molecular orbital (HOMO) is ψ₄. In the more stable

heptatrienyl cation, the HOMO is ψ₃ and the LUMO is ψ₄.

The energy difference between the HOMO and the LUMO is a critical parameter, as it

determines the wavelength of light absorbed in the ultraviolet-visible (UV-Vis) spectrum. As the

length of the conjugated system increases, this energy gap decreases, resulting in absorption

at longer wavelengths (a bathochromic or red shift).

Molecular Orbital Diagram
The following diagram illustrates the relative energy levels and nodal properties of the π

molecular orbitals of a heptatriene system.
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π Molecular Orbitals of Heptatriene
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Figure 1: π Molecular orbital energy levels for a heptatriene system.

Quantitative Data
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Precise experimental data for 1,3,5-heptatriene is less abundant in the literature compared to

its close analog, 1,3,5-hexatriene. However, available data and computational predictions

provide valuable insights.

Physical and Spectroscopic Properties
Property Value Source

Molecular Formula C₇H₁₀ PubChem[1]

Molecular Weight 94.15 g/mol PubChem[1]

Boiling Point 113.5 °C at 760 mmHg LookChem[2]

Density 0.744 g/cm³ LookChem[2]

Refractive Index 1.455 LookChem[2]

Note: Some physical properties are based on database entries and may be calculated rather

than experimentally determined.

Spectroscopic Data
While detailed spectral data with peak assignments for 1,3,5-heptatriene is not readily available

in comprehensive formats, the following trends are expected based on the principles of

conjugation:

UV-Vis Spectroscopy: The λmax for 1,3,5-heptatriene is expected to be at a longer

wavelength than that of 1,3,5-hexatriene (λmax ≈ 258 nm) due to the extended conjugation.

The lowest energy absorption corresponds to a π → π* transition from the HOMO to the

LUMO.[3]

NMR Spectroscopy:

¹H NMR: The vinylic protons in the conjugated system will appear in the downfield region

(typically 5-7 ppm) due to deshielding. The coupling constants between these protons will

provide information about the stereochemistry (E/Z) of the double bonds.

¹³C NMR: The sp² hybridized carbons of the conjugated system will resonate in the range

of approximately 100-150 ppm.
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Experimental Protocols
Detailed and validated experimental protocols for the synthesis of 1,3,5-heptatriene are not as

commonly reported as for other polyenes. However, general synthetic strategies for conjugated

polyenes can be adapted.

General Synthetic Approach: Wittig Reaction
A common and versatile method for the synthesis of polyenes is the Wittig reaction. For 1,3,5-

heptatriene, a plausible route would involve the reaction of a C4 phosphonium ylide with a C3

unsaturated aldehyde.

Illustrative Workflow:
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Figure 2: Generalized workflow for the synthesis of 1,3,5-heptatriene via a Wittig reaction.

Methodology Outline:

Preparation of the Phosphonium Salt: Reaction of an appropriate allylic halide (e.g., 1-

bromo-2-butene) with triphenylphosphine to form the corresponding phosphonium salt.

Ylide Formation: Deprotonation of the phosphonium salt with a strong base (e.g., n-

butyllithium or sodium hydride) to generate the ylide.

Wittig Reaction: The in situ generated ylide is then reacted with an α,β-unsaturated aldehyde

(e.g., acrolein) at low temperature.
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Workup and Purification: The reaction mixture is quenched, and the product is extracted.

Purification is typically achieved by column chromatography or distillation.

Characterization: The synthesized 1,3,5-heptatriene would be characterized by standard

spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its

structure and purity. UV-Vis spectroscopy would be used to determine the λmax and confirm

the extent of conjugation.

Conclusion
1,3,5-Heptatriene provides a valuable case study for understanding the fundamental principles

of π-electron conjugation. The delocalization of electrons across its seven-carbon chain results

in a stabilized molecular structure and distinct spectroscopic signatures. While comprehensive

experimental data for this specific molecule is somewhat limited, the theoretical framework and

analogous data from related polyenes offer a robust understanding of its properties. The

continued study of such systems is crucial for the rational design of novel molecules with

tailored electronic and optical properties for applications in drug development and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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